(2S,4S)-2,4,5-trihydroxypentanal
Description
(2S,4S)-2,4,5-Trihydroxypentanal is a chiral aldehyde with three hydroxyl groups positioned at carbons 2, 4, and 5 of a pentanal backbone. Its stereochemistry is defined by the (2S,4S) configuration, which distinguishes it from other pentanal derivatives. These analogs are commonly studied in carbohydrate chemistry and pharmaceutical intermediates due to their roles in biological systems and synthetic pathways .
Properties
IUPAC Name |
(2S,4S)-2,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H](C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722238 | |
| Record name | 3-Deoxy-D-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55658-87-2 | |
| Record name | 3-Deoxy-D-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(2S,4S)-2,4,5-Trihydroxypentanal: undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol, (2S,4S)-2,4,5-trihydroxypentan-1-ol.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, such as the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid catalysts or other activating agents.
Major Products Formed:
Oxidation: (2S,4S)-2,4,5-trihydroxypentanoic acid.
Reduction: (2S,4S)-2,4,5-trihydroxypentan-1-ol.
Substitution: Various esters or ethers depending on the reaction conditions.
Scientific Research Applications
(2S,4S)-2,4,5-Trihydroxypentanal: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive molecules.
Industry: It can be utilized in the production of fine chemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2S,4S)-2,4,5-trihydroxypentanal exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate for specific oxidoreductases, leading to the formation of various products. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2S,4S)-2,4,5-trihydroxypentanal with key analogs based on structural features, stereochemistry, and hazard profiles derived from the evidence.
Comparison with (2S,3R,4S)-2,3,4,5-Tetrahydroxypentanal (L-(-)-Xylose)
- Structure : L-Xylose (CAS 609-06-3) is a tetrahydroxyaldehyde with hydroxyl groups at positions 2, 3, 4, and 5, differing from the target compound by an additional hydroxyl group at C3.
- Stereochemistry : The (2S,3R,4S) configuration in L-xylose introduces distinct hydrogen-bonding patterns and solubility properties compared to the (2S,4S)-trihydroxy variant.
Comparison with (2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal
- Structure : This isomer (CAS 58-86-6, 6763-34-4, 25990-60-7) shares the pentanal backbone but has a (2R,3S,4R) configuration.
- The absence of a hydroxyl group at C4 in the target compound may reduce its reactivity compared to this tetrahydroxy analog .
Comparison with (2S,3R,4R)-2,3,4-Trihydroxypentanal (D-(-)-Arabinose)
- Structure: D-Arabinose (CAS 10323-20-3) is a trihydroxyaldehyde with hydroxyls at C2, C3, and C4, contrasting with the target compound’s C2, C4, and C5 positions.
- Stereochemical Impact: The (2S,3R,4R) configuration in D-arabinose affects its optical rotation and biological activity, underscoring how minor stereochemical changes alter physicochemical behavior .
Comparison with (2R,3S,4R)-2-(2,3-Dihydroxypropoxy)-3,4,5-Trihydroxypentanal
- Structure : This derivative (CAS 64-17-5) includes an ether-linked dihydroxypropoxy group at C2, adding complexity to the pentanal core.
- Functional Implications : The ether group enhances stability against oxidation but reduces aldehyde reactivity, suggesting that this compound may exhibit higher aldehyde-mediated reactivity in synthetic applications .
Research Implications and Gaps
- Stereochemical Sensitivity: The biological and synthetic utility of this compound likely depends on its stereochemistry, as seen in analogs like D-arabinose and L-xylose.
- Hazard Assessment : Structural alerts from SIN List analogs (e.g., (2R,3S,4R)-tetrahydroxypentanal) suggest the need for rigorous toxicity profiling .
Biological Activity
(2S,4S)-2,4,5-trihydroxypentanal is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological systems, supported by relevant data and case studies.
- Molecular Formula : CHO
- Molar Mass : 134.13 g/mol
- CAS Number : 533-67-5
This compound is characterized by three hydroxyl groups and an aldehyde functional group, which contribute to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. It is capable of scavenging free radicals and reducing oxidative stress in various cell lines. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a role in modulating inflammatory responses, particularly in conditions like arthritis and other inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are central to inflammation.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to enhance neuronal survival in models of neurodegeneration by promoting the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). This effect could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups facilitate electron donation to free radicals.
- Cytokine Modulation : Inhibition of specific signaling pathways reduces cytokine production.
- Neuroprotection : Upregulation of neurotrophic factors supports neuronal health and function.
Study 1: Antioxidant Efficacy
A study conducted on human endothelial cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione levels.
| Treatment Group | MDA Levels (μM) | Glutathione Levels (μM) |
|---|---|---|
| Control | 12.5 | 5.0 |
| Treated | 6.8 | 8.3 |
Study 2: Anti-inflammatory Activity
In a murine model of arthritis, administration of this compound resulted in reduced swelling and joint inflammation. Histological analysis revealed lower infiltration of inflammatory cells compared to untreated controls.
| Group | Inflammation Score | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 3.8 | IL-6: 150 |
| Treated | 1.5 | IL-6: 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
